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Compound of Interest

Compound Name:
4-Bromo-5-fluoro-2-nitrobenzoic

acid

CAS No.: 1020717-99-0

Cat. No.: B1519027 Get Quote

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and

materials science discovery, the strategic value of a molecular scaffold is defined by its

functional group tolerance, predictable reactivity, and potential for diversification. 4-Bromo-5-
fluoro-2-nitrobenzoic acid is a quintessential example of such a high-value building block. Its

architecture, featuring a strategically substituted benzene ring, offers a confluence of reactive

sites and modulating electronic effects. The presence of ortho-nitro and para-bromo

substituents to the carboxylic acid, along with a meta-fluoro group, creates a unique electronic

and steric environment. This guide provides an in-depth exploration of its molecular structure,

moving from fundamental properties to the nuanced analytical techniques required for its

definitive characterization, thereby offering researchers and drug development professionals a

comprehensive understanding of this versatile compound.

Core Chemical Identity and Physicochemical
Landscape
A molecule's utility begins with its fundamental properties. For 4-Bromo-5-fluoro-2-
nitrobenzoic acid, the interplay between its electron-withdrawing groups (-NO₂, -Br, -F) and

the acidic carboxylic acid moiety governs its physical behavior and chemical reactivity.

Table 1: Chemical Identifiers and Physicochemical Properties
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Parameter Value Source

IUPAC Name
4-bromo-5-fluoro-2-
nitrobenzoic acid

PubChem[1]

CAS Number 1020717-99-0 PubChem[1]

Molecular Formula C₇H₃BrFNO₄ PubChem[1]

Molecular Weight 264.00 g/mol PubChem[1]

Canonical SMILES
C1=C(C(=CC(=C1F)Br)

[O-])C(=O)O
PubChem[1]

InChI Key
JZVCMOJSPCGLTC-

UHFFFAOYSA-N
PubChem[1]

Hydrogen Bond Donors 1 PubChem[1]

Hydrogen Bond Acceptors 5 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Topological Polar Surface Area 83.1 Å² PubChem[1]

| Solubility | Typically soluble in organic solvents, with limited water solubility.[2] |

CymitQuimica[2] |

The strong electron-withdrawing nature of the nitro group, fluorine, and bromine atoms

significantly increases the acidity of the carboxylic acid group by stabilizing the conjugate base

(carboxylate anion). This electronic profile is also a primary driver of the molecule's reactivity,

particularly in nucleophilic aromatic substitution reactions.

Elucidating the Molecular Architecture: A Multi-
Technique Approach
Confirming the precise molecular structure of a compound like 4-Bromo-5-fluoro-2-
nitrobenzoic acid is not a single-step process. It requires the convergence of data from

multiple analytical techniques. The causality behind selecting this suite of methods is to create
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a self-validating system where each technique corroborates the others, leading to an

unambiguous structural assignment.

Spectroscopic Characterization Workflow
The logical flow for structural verification begins with mass spectrometry to confirm the mass

and elemental composition, followed by IR spectroscopy to identify key functional groups, and

finally, NMR spectroscopy to map the precise connectivity of the atoms.

Structural Elucidation Workflow

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Confirms Mass &
Isotopic Pattern (Br)

Confirmed Molecular Structure

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Confirms Functional
Groups (C=O, NO₂, OH)

Defines Atomic
Connectivity & Environment

Click to download full resolution via product page

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)
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Expertise & Experience: The first question in structural analysis is "What is its mass?". High-

resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous

determination of the molecular formula. For this compound, the presence of bromine is a key

diagnostic feature.

Protocol Insights:

Expected Molecular Ion ([M-H]⁻): In negative ion mode ESI-MS, the expected exact mass for

the deprotonated molecule (C₇H₂BrFNO₄⁻) is approximately 261.9152 Da.

The Bromine Isotope Pattern: A critical self-validating feature is the isotopic signature of

bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.

Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by

approximately 2 Da (e.g., the M⁻ and M⁻+2 peaks), which is a definitive indicator of a

monobrominated compound.

Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the

functional groups present. Each functional group absorbs infrared radiation at a characteristic

frequency, corresponding to its vibrational energy.

Protocol Insights: A standard protocol involves acquiring a spectrum using an ATR-FTIR

spectrometer. The sample is analyzed neat as a solid powder.

Table 2: Expected IR Absorption Frequencies
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Functional Group Bond Vibration
Expected
Wavenumber
(cm⁻¹)

Rationale

Carboxylic Acid O-H stretch 2500-3300 (broad)

Characteristic
broad absorption
due to hydrogen
bonding.

Carboxylic Acid C=O stretch 1700-1725

Conjugation with the

aromatic ring and

electron-withdrawing

groups slightly shifts

this value.

Nitro Group
N-O asymmetric

stretch
1520-1560

Strong absorption

typical for aromatic

nitro compounds.

Nitro Group N-O symmetric stretch 1340-1370

Another strong,

characteristic

absorption.

Aromatic Ring C=C stretch 1450-1600

Multiple bands

indicating the aromatic

core.

Aryl-Halogen C-F stretch 1200-1280

Strong absorption

confirming the C-F

bond.

| Aryl-Halogen | C-Br stretch | 500-650 | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the detailed

connectivity of a molecule. For 4-Bromo-5-fluoro-2-nitrobenzoic acid, a combination of ¹H,

¹³C, and ¹⁹F NMR is essential for an unequivocal assignment.
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Protocol Insights: The sample would be dissolved in a deuterated solvent like DMSO-d₆. The

carboxylic acid proton is often broad and may exchange with residual water; its observation is

solvent-dependent.

¹H NMR: The aromatic region is of primary interest. We expect two signals, each

corresponding to one proton on the benzene ring.

H-3: This proton is ortho to the -COOH and -NO₂ groups. It will appear as a doublet, split

by the meta-coupling to H-6. Due to the strong deshielding from the adjacent nitro group, it

is expected to be the most downfield aromatic proton.

H-6: This proton is ortho to the -F and meta to the -Br. It will appear as a doublet, split by

the meta-coupling to H-3. The coupling to the adjacent fluorine atom (ortho ¹H-¹⁹F

coupling) will further split this signal into a doublet of doublets.

¹³C NMR: Seven distinct carbon signals are expected. The chemical shifts are heavily

influenced by the substituents. The carboxyl carbon (C=O) will be the most downfield signal

(~165 ppm). The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling

constant, while other carbons will show smaller two- or three-bond couplings.

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine

environment. The chemical shift provides information about the electronic environment of the

fluorine atom.

Synthesis, Reactivity, and Application Potential
The molecular structure directly dictates the compound's synthetic accessibility and its

subsequent reactions.

Retrosynthetic Analysis and Plausible Synthesis
A common strategy for synthesizing polysubstituted benzoic acids involves electrophilic

aromatic substitution on a less substituted precursor. A plausible route is the nitration of 4-

bromo-5-fluorobenzoic acid.[3]

Experimental Protocol: Nitration of 4-Bromo-5-fluorobenzoic acid
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Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath

(0-5 °C), slowly add 4-bromo-5-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.

Nitration: While maintaining the temperature below 10 °C, add a nitrating mixture (fuming

nitric acid in concentrated sulfuric acid) dropwise over 30 minutes. The nitro group is directed

to the C2 position, activated by the carboxylic acid group and ortho/para to the halogen

directors, but sterically favored away from the bromine.

Reaction Monitoring: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will

precipitate out of the aqueous solution.

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to

remove residual acid, and recrystallize from a suitable solvent system (e.g., ethanol/water) to

yield pure 4-Bromo-5-fluoro-2-nitrobenzoic acid.

Reactivity Profile
The molecule's functionality makes it a versatile intermediate. The carboxylic acid can be

readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an

amine, opening up a vast array of subsequent derivatization chemistries, such as diazotization

or amide coupling. The aromatic halogens can participate in cross-coupling reactions (e.g.,

Suzuki, Heck) or nucleophilic aromatic substitution, with the fluorine atom being particularly

susceptible to displacement by strong nucleophiles.

Key Reaction Pathways

4-Bromo-5-fluoro-
2-nitrobenzoic acid

Amide Formation
(R-NH₂)

-COOH → -CONHR

Esterification
(R-OH, H⁺)

-COOH → -COOR

Nitro Reduction
(e.g., Fe/HCl)

-NO₂ → -NH₂

Nucleophilic Aromatic
Substitution (Nu⁻)

-F → -Nu
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Caption: Major reactive sites and potential transformations.

This multifunctional reactivity is precisely why such compounds are valuable in drug discovery,

allowing chemists to build complex molecules and explore chemical space efficiently.[4][5]

Fluorinated building blocks are often used to synthesize APIs, fluorescent probes, and

peptidomimetics.[5][6]

Safety and Handling
Trustworthiness: A complete technical profile must include safety information. Based on

aggregated GHS data, this compound must be handled with appropriate care.

Hazards: It is classified as causing skin irritation and serious eye irritation.[1] It may also

cause respiratory irritation.[1] Some suppliers indicate it may be harmful if swallowed.[1]

Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[7][8]

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves.[7][9] Avoid generating dust.[8]

Conclusion
4-Bromo-5-fluoro-2-nitrobenzoic acid is more than just a collection of atoms; it is a carefully

designed synthetic tool. Its molecular structure, characterized by a dense arrangement of

electronically influential functional groups, provides a platform for complex molecular

engineering. A thorough understanding of its structure, confirmed through a logical and self-

validating analytical workflow (MS, IR, and multi-nuclear NMR), is paramount for its effective

use. This guide provides the foundational knowledge for researchers to confidently employ this

versatile building block in the rational design of novel pharmaceuticals, agrochemicals, and

advanced materials.

References
Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

4-Bromo-5-fluoro-2-nitrobenzoic acid | C7H3BrFNO4 | CID 29919248. PubChem.

Available from: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1519027?utm_src=pdf-body-img
https://www.chemimpex.com/products/45419
https://www.innospk.com/en/?news/grok-exploring-4-fluorobenzoic-acid-properties-applications-and-manufacturing
https://www.innospk.com/en/?news/grok-exploring-4-fluorobenzoic-acid-properties-applications-and-manufacturing
https://www.ossila.com/products/2-fluoro-5-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-5-fluoro-2-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-5-fluoro-2-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-5-fluoro-2-nitrobenzoic-acid
https://www.chemicalbook.com/msds/4-Fluoro-2-methyl-5-nitrobenzoic-acid.pdf
https://pim-resources.coleparmer.com/sds/02622.pdf
https://www.chemicalbook.com/msds/4-Fluoro-2-methyl-5-nitrobenzoic-acid.pdf
https://www.fishersci.com/store/msds?partNumber=AC380890050&productDescription=4-BROMO-1-FLUORO-2-NITRO+5GR&vendorId=VN00032119&countryCode=US&language=en
https://pim-resources.coleparmer.com/sds/02622.pdf
https://www.benchchem.com/product/b1519027?utm_src=pdf-body
https://www.benchchem.com/product/b1519027?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/29919248
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. NINGBO INNO

PHARMCHEM CO.,LTD. Available from: [Link]

Aldehydes, Ketones and Carboxylic Acids. NCERT. Available from: [Link]

Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451. PubChem.

Available from: [Link]

4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101. PubChem. Available

from: [Link]

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-

Generation Antibacterials. MDPI. Available from: [Link]

4,5-Difluoro-2-nitrobenzoic acid. SpectraBase. Available from: [Link]

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Quora. Available from:

[Link]

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. Available from:

[Link]

4-Fluoro-2-(phenylamino)benzoic acid. National Institutes of Health (NIH). Available from:

[Link]

The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.inno-pharmchem.com/news/exploring-4-fluorobenzoic-acid-properties-applications-and-manufacturing-33355595.html
https://www.ncert.nic.in/textbook/pdf/lech204.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/67473451
https://pubchem.ncbi.nlm.nih.gov/compound/22313101
https://www.mdpi.com/1420-3049/28/19/6890
https://spectrabase.com/compound/IaoazV6QNan
https://www.quora.com/What-is-the-synthesis-of-4-bromo-3-nitrobenzoic-acid-from-benzene
https://www.coleparmer.com/sds/26105/29.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582846/
https://www.carlroth.com/medias/SDB-0450-AU-EN.pdf
https://www.benchchem.com/product/b1519027?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 4-Bromo-5-fluoro-2-nitrobenzoic acid | C7H3BrFNO4 | CID 29919248 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]

3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid -
Google Patents [patents.google.com]

4. chemimpex.com [chemimpex.com]

5. innospk.com [innospk.com]

6. ossila.com [ossila.com]

7. chemicalbook.com [chemicalbook.com]

8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

9. fishersci.com [fishersci.com]

To cite this document: BenchChem. [Foreword: The Strategic Importance of a Multifunctional
Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1519027#molecular-structure-of-4-bromo-5-fluoro-2-
nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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